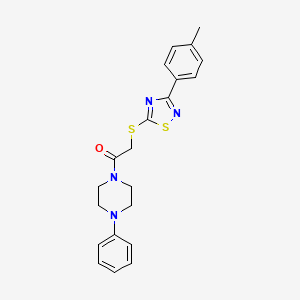

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Description

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS2/c1-16-7-9-17(10-8-16)20-22-21(28-23-20)27-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQMZPMCJPDXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 410.55 g/mol. Its structure features a piperazine ring, a thiadiazole moiety, and a thioether linkage, which contribute to its biological properties.

Structural Characteristics

| Component | Description |

|---|---|

| Piperazine Ring | A six-membered ring containing two nitrogen atoms. |

| Thiadiazole Moiety | A five-membered ring containing two nitrogen atoms and one sulfur atom. |

| Thioether Linkage | A sulfur atom linking the thiadiazole to the ethanone group. |

Anticancer Properties

Research indicates that compounds containing thiadiazole and piperazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study by Alam et al. (2011) evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines, including A549 (lung), SK-MEL-2 (skin), SK-OV-3 (ovarian), and HCT15 (colon). Notably, certain compounds demonstrated IC50 values as low as 4.27 µg/mL against SK-MEL-2 cells, indicating strong anticancer potential .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.

- Induction of Apoptosis : Activation of caspases has been observed in related compounds, leading to programmed cell death.

- Targeting Specific Receptors : The piperazine component may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has also indicated that derivatives of thiadiazoles exhibit antimicrobial properties. For example, studies on similar compounds have shown effectiveness against various bacterial strains .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Anticancer Activity (IC50) | Notable Features |

|---|---|---|

| Compound A | 8.107 μM (HepG2) | Contains a different substituent on the thiadiazole ring. |

| Compound B | 0.04 μM (MCF7) | Exhibits higher potency than doxorubicin. |

| 1-(4-Phenylpiperazin-1-yl)-2... | TBD | Unique piperazine-thiadiazole structure enhances selectivity. |

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Moieties

Key Observations :

- Thiadiazole vs.

- Triazole-pyridine hybrids (e.g., ) show improved antimicrobial efficacy due to synergistic electronic effects.

Substituent Effects on Aromatic Rings

Table 2: Impact of Aromatic Substituents on Physicochemical Properties

Notes:

- p-Tolyl (methyl group) increases lipophilicity (higher LogP) compared to polar substituents like methoxy or fluoro.

- Methoxy groups improve solubility but reduce membrane permeability .

Piperazine/Piperidine Modifications

Table 3: Influence of Amine Moieties on Bioactivity

Q & A

Q. What are the standard synthetic routes for 1-(4-Phenylpiperazin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and coupling strategies. A key intermediate is the thiol-containing thiadiazole ring, which reacts with a piperazine-linked ethanone derivative. For example, sodium monochloroacetate can be used in aqueous medium to functionalize the thiol group, followed by acidification with ethanoic acid to isolate the target compound . Purification often involves crystallization from methanol or propan-2-ol/water mixtures .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Structural confirmation requires a combination of techniques:

- FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–S bonds at ~500 cm⁻¹).

- NMR (¹H and ¹³C) to resolve aromatic protons (δ 6.8–7.5 ppm) and piperazine/alkyl chain environments.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% is typical for research-grade material) .

- Elemental analysis to validate stoichiometry (C, H, N, S content) .

Q. What are the common physicochemical properties critical for experimental design?

Key properties include:

Q. Which biological assays are initially used to screen its activity?

Primary screens include:

- Enzyme inhibition assays (e.g., kinase or protease targets) at 10 μM concentrations.

- Antimicrobial testing via broth microdilution (MIC values against Gram+/Gram- bacteria).

- Cytotoxicity using MTT assays on mammalian cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Propan-2-ol enhances solubility of intermediates, reducing side products .

- Catalysis : Use of triethylamine or DMAP accelerates nucleophilic substitutions.

- Temperature control : Reflux (80–100°C) for thiol coupling steps minimizes degradation .

- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) resolves closely eluting impurities .

Q. How do researchers resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays across multiple labs to confirm IC₅₀/EC₅₀ values.

- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives.

- Molecular docking : Compare binding poses with known active/inactive analogs (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with thiadiazole sulfur) .

Q. What strategies are used to modify the core structure for enhanced selectivity?

- Piperazine substitution : Introducing electron-withdrawing groups (e.g., –NO₂) alters basicity and target affinity .

- Thiadiazole ring variations : Replacing p-tolyl with fluorophenyl improves lipophilicity and membrane permeability .

- Linker optimization : Shortening the ethanone spacer reduces conformational flexibility, enhancing binding specificity .

Q. How is computational modeling integrated into SAR studies?

- Pharmacophore mapping : Identify essential motifs (e.g., thiadiazole sulfur, piperazine nitrogen) using Schrödinger Suite.

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (AMBER or GROMACS).

- ADMET prediction : SwissADME or pkCSM forecasts bioavailability, toxicity, and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.